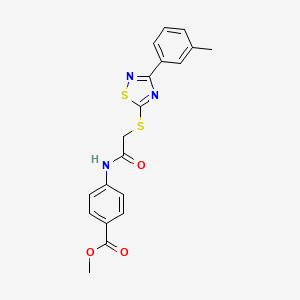![molecular formula C11H14N2O2 B2980757 4-[3-(Aminomethyl)phenyl]morpholin-3-one CAS No. 1368423-34-0](/img/structure/B2980757.png)
4-[3-(Aminomethyl)phenyl]morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Aminomethyl)phenyl]morpholin-3-one is an organic compound with the molecular formula C11H14N2O2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a morpholinone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Aminomethyl)phenyl]morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available nitroaniline and morpholine.
Condensation Reaction: Nitroaniline undergoes a condensation reaction with morpholine in the presence of a base such as sodium hydride in a solvent like N-methylpyrrolidone (NMP) to form nitro morpholinone.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. One such method involves the use of eco-friendly solvents and reagents, and the process is designed to be cost-effective and scalable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like chromium (VI) oxide.
Reduction: Reduction reactions can be performed using hydrogen gas and palladium catalysts.
Substitution: Substitution reactions often involve the use of halogenated reagents and bases like potassium carbonate.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide in acetic acid.
Reduction: Palladium on carbon (Pd-C) in tetrahydrofuran (THF).
Substitution: Halogenated reagents in the presence of potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the morpholinone ring.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Halogenated morpholinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(Aminomethyl)phenyl]morpholin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like rivaroxaban.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a building block for the synthesis of various morpholine-based compounds used in different industries.
Wirkmechanismus
The mechanism of action of 4-[3-(Aminomethyl)phenyl]morpholin-3-one involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an enzyme involved in the coagulation cascade. This inhibition prevents the formation of blood clots, making it useful as an anticoagulant .
Vergleich Mit ähnlichen Verbindungen
4-(4-Aminophenyl)morpholin-3-one: Another morpholine derivative with similar structural features.
Rivaroxaban: A direct Factor Xa inhibitor used as an anticoagulant.
Linezolid: An antibacterial compound structurally related to morpholine derivatives.
Uniqueness: 4-[3-(Aminomethyl)phenyl]morpholin-3-one is unique due to its specific aminomethyl substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as an intermediate in pharmaceutical synthesis .
Eigenschaften
IUPAC Name |
4-[3-(aminomethyl)phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-2-1-3-10(6-9)13-4-5-15-8-11(13)14/h1-3,6H,4-5,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKLGZQQTYHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2980674.png)





![5-butyl-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2980682.png)

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2980685.png)
![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)

